Dibenzo[b,E]oxepin-11(6H)-one
Descripción general
Descripción
Doxepin intermediate. A photodecomposition product of Doxepin.
Aplicaciones Científicas De Investigación
Aplicación antidepresiva y ansiolítica
La doxepinona, como derivado de la doxepina, se utiliza en el tratamiento de la depresión y la ansiedad. Es particularmente beneficioso cuando los pacientes se vuelven intolerantes a otros medicamentos. Ayuda a equilibrar ciertas sustancias naturales en el cerebro, lo que proporciona alivio de las condiciones de salud mental .
Manejo del prurito
La doxepina aplicada tópicamente está aprobada para el manejo a corto plazo del prurito moderado en pacientes adultos con afecciones como la dermatitis atópica o el liquen simplex crónico. También tiene un uso fuera de etiqueta para controlar el dolor neuropático .
Tratamiento del insomnio
Los derivados de doxepinona también se utilizan para tratar el insomnio, especialmente en personas que tienen dificultades para dormir debido a la depresión o la ansiedad. Funciona bloqueando ciertas señales cerebrales que mantienen a las personas despiertas .
Aplicación antiemética
En combinación con otros medicamentos, los derivados de doxepina se utilizan para tratar las náuseas o los vómitos, particularmente durante el embarazo. Bloquea eficazmente las señales que desencadenan las náuseas y los vómitos .
Actividad antelmíntica
La investigación ha demostrado que la doxepinona exhibe una posible actividad antelmíntica. Se ha observado que reduce la tasa de natación, induce parálisis y disminuye la tasa de bombeo faríngeo necesario para la alimentación en los nemátodos, lo que indica su eficacia contra los gusanos parásitos .
Antagonismo del receptor H1 de la histamina
La doxepinona, a través de su interacción con la doxepina, se ha identificado como un antagonista del receptor H1 de la histamina humana. Esta propiedad se utiliza en medicamentos para aliviar los síntomas causados por la actividad de la histamina, como las alergias .
Mecanismo De Acción
Dibenzo[b,E]oxepin-11(6H)-one, also known as Doxepinone or Dibenz[b,e]oxepin-11(6H)-one, is a tricyclic compound . It is the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline .
Target of Action
The primary target of this compound is the human histamine H1 receptor (H1R) . This receptor plays a crucial role in allergic reactions and inflammations .
Mode of Action
This compound interacts with its target, the H1R, by sitting deep in the ligand-binding pocket . It directly interacts with Trp428 (6.48), a highly conserved key residue in G-protein-coupled-receptor activation .
Biochemical Pathways
The interaction of this compound with the H1R affects the biochemical pathways associated with allergic reactions and inflammations
Result of Action
The result of this compound’s action is the alleviation of symptoms of allergic reactions . This is achieved through its antagonistic effect on the H1R .
Análisis Bioquímico
Biochemical Properties
Dibenzo[b,E]oxepin-11(6H)-one is known to interact with the human histamine H1 receptor (H1R) in biochemical reactions . It sits deep in the ligand-binding pocket and directly interacts with Trp428 (6.48), a highly conserved key residue in G-protein-coupled-receptor activation .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a first-generation H1R antagonist . It is effective in alleviating the symptoms of allergic reactions, indicating its influence on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the H1R. It sits deep in the ligand-binding pocket and directly interacts with Trp428 (6.48), a highly conserved key residue in G-protein-coupled-receptor activation . This interaction contributes to its function as an H1R antagonist .
Actividad Biológica
Dibenz[b,e]oxepin-11(6H)-one, often referred to as doxepinone, is a compound that has garnered attention due to its diverse biological activities. This tricyclic structure is related to several pharmacologically active compounds, particularly in the context of antidepressant and antipsychotic therapies. Recent studies have expanded the understanding of its potential applications in antimicrobial and anthelmintic treatments.
Chemical Structure and Synthesis
Dibenz[b,e]oxepin-11(6H)-one features a fused dibenzopyran structure, which contributes to its unique chemical properties. The synthesis of this compound has been explored through various methodologies, including:
- Intramolecular Acylation : A novel approach using SnCl2 and Cl2CHOCH3 has been developed, allowing for high regioselectivity and good yields from readily available 2-(phenoxymethyl)benzoic acids .
- Direct Synthesis : Iron(II) promoted methods have also been reported, enhancing the efficiency of producing dibenzo[b,e]oxepin derivatives .
Antimicrobial Activity
Dibenz[b,e]oxepin-11(6H)-one and its derivatives have demonstrated significant antimicrobial properties. Key findings include:
- Antibacterial Activity : Studies show that certain derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentrations (MIC) for these compounds ranged from 125 to 200 μg/mL, indicating moderate efficacy compared to reference antibiotics .
- Antifungal Activity : Compounds derived from dibenz[b,e]oxepin-11(6H)-one have shown effectiveness against fungal strains like Candida albicans and Aspergillus niger, with varying degrees of potency .
Anthelmintic Activity
Research has highlighted the anthelmintic potential of dibenz[b,e]oxepin-11(6H)-one:
- C. elegans Model : The compound demonstrated significant effects on the locomotion of Caenorhabditis elegans, a model organism for studying anthelmintic activity. At a concentration of 1 mM, it led to an 80% reduction in thrashing rates, indicating paralysis after just 10 minutes of exposure .
- Dose-Response Relationship : A concentration-dependent decrease in thrashing was observed, with an IC50 value calculated at approximately 389 ± 50 µM. This suggests that dibenz[b,e]oxepin-11(6H)-one could be a promising candidate for further development as an anthelmintic agent .
Other Biological Activities
Beyond antimicrobial and anthelmintic properties, dibenz[b,e]oxepin-11(6H)-one exhibits other pharmacological activities:
- Antidepressant and Anxiolytic Effects : Similar compounds in the dibenzo[b,e]oxepine class are known for their antidepressant effects, making this scaffold of particular interest in psychiatric medicine .
- Anti-inflammatory and Antitumor Properties : Some derivatives have shown potential in reducing inflammation and exhibiting cytotoxic effects against cancer cell lines, suggesting a broader therapeutic application .
Research Findings Summary Table
Case Study 1: Antimicrobial Evaluation
In a study evaluating new dibenzo[b,e]oxepin derivatives, researchers synthesized several oxime derivatives and tested their antimicrobial activity against various pathogens. The results indicated that while some compounds showed moderate activity against bacteria and fungi, further optimization could enhance their efficacy .
Case Study 2: Anthelmintic Efficacy
Another research effort focused on the anthelmintic properties of dibenz[b,e]oxepin-11(6H)-one using C. elegans. The study revealed that the compound could induce paralysis rapidly, comparable to existing anthelmintics. This finding underscores the potential for developing new treatments for helminth infections based on this scaffold .
Propiedades
IUPAC Name |
6H-benzo[c][1]benzoxepin-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSHFLBKQQILNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=CC=CC=C3O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196368 | |
Record name | Doxepinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4504-87-4 | |
Record name | Dibenz[b,e]oxepin-11(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4504-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxepinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxepinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenz[b,e]oxepin-11(6H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXEPINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H0YJ25O3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.